![molecular formula C11H10F6N2S2 B12519890 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea CAS No. 651715-45-6](/img/structure/B12519890.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is a compound known for its unique chemical structure and properties. It features a thiourea backbone with two distinct functional groups: a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This compound is of significant interest in various fields, including organic chemistry and catalysis, due to its ability to form strong hydrogen bonds and activate substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-mercaptoethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety.
Substitution: The phenyl group with trifluoromethyl substituents can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to activate substrates by stabilizing transition states through hydrogen bonding. The compound’s molecular targets include carbonyl groups, nitroolefins, and imines, which it activates for various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea: Another compound with similar functional groups but different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in stereoselective synthesis.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is unique due to the presence of both a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
651715-45-6 |
|---|---|
Molekularformel |
C11H10F6N2S2 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C11H10F6N2S2/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(21)18-1-2-20/h3-5,20H,1-2H2,(H2,18,19,21) |
InChI-Schlüssel |
HPQHUYZPXMCQAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCS)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
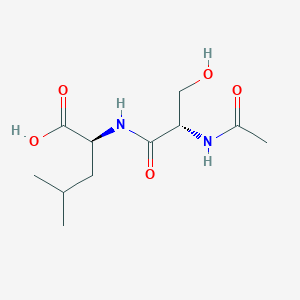
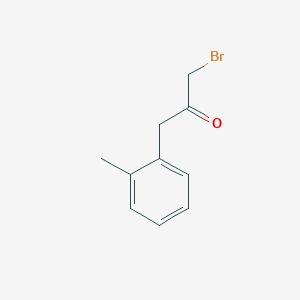

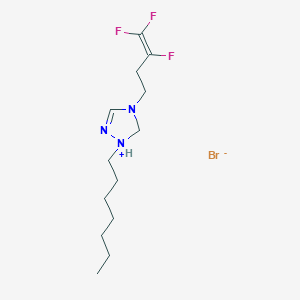
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
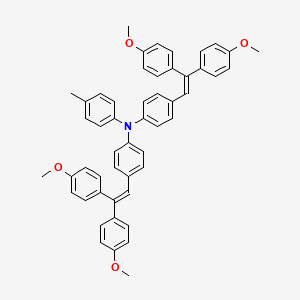
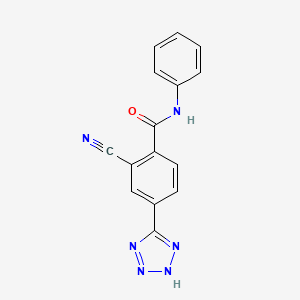
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
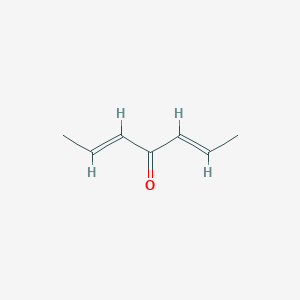

![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
